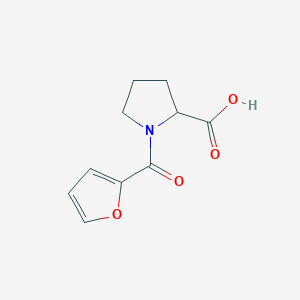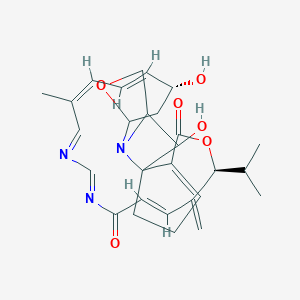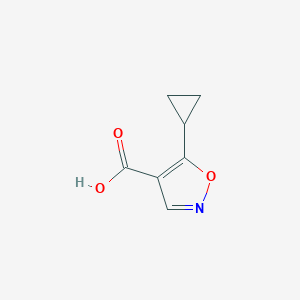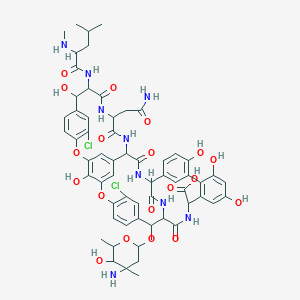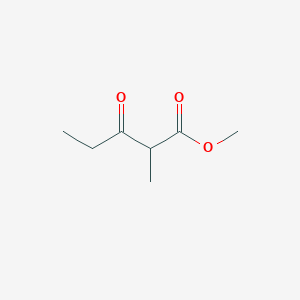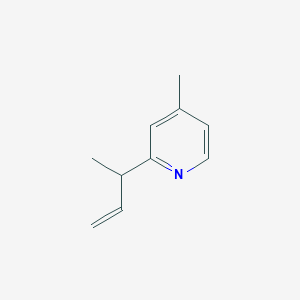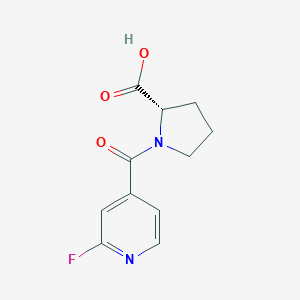
1-(2-Fluoropyridine-4-carbonyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoropyridine-4-carbonyl)-L-proline, also known as FPCP, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPCP is a proline derivative that contains a fluorine atom at the 2-position of the pyridine ring, which makes it a unique compound with distinct properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoropyridine-4-carbonyl)-L-proline is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. 1-(2-Fluoropyridine-4-carbonyl)-L-proline has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. 1-(2-Fluoropyridine-4-carbonyl)-L-proline also inhibits the NF-κB pathway, which is involved in inflammation and immune response. In addition, 1-(2-Fluoropyridine-4-carbonyl)-L-proline has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.
Efectos Bioquímicos Y Fisiológicos
1-(2-Fluoropyridine-4-carbonyl)-L-proline has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, suppression of inflammation, and reduction of oxidative stress. 1-(2-Fluoropyridine-4-carbonyl)-L-proline has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-(2-Fluoropyridine-4-carbonyl)-L-proline has low toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Fluoropyridine-4-carbonyl)-L-proline has several advantages for lab experiments, including its high purity and stability, low toxicity, and well-defined mechanism of action. 1-(2-Fluoropyridine-4-carbonyl)-L-proline is also relatively easy to synthesize, making it readily available for research purposes. However, 1-(2-Fluoropyridine-4-carbonyl)-L-proline has some limitations, including its limited solubility in water and the need for further optimization of its pharmacokinetic properties for clinical use.
Direcciones Futuras
There are several future directions for research on 1-(2-Fluoropyridine-4-carbonyl)-L-proline, including the optimization of its pharmacokinetic properties, the development of 1-(2-Fluoropyridine-4-carbonyl)-L-proline derivatives with improved efficacy and selectivity, and the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. In addition, further studies are needed to elucidate the mechanism of action of 1-(2-Fluoropyridine-4-carbonyl)-L-proline and its interactions with other signaling pathways. Overall, 1-(2-Fluoropyridine-4-carbonyl)-L-proline is a promising molecule with potential therapeutic applications in various diseases, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 1-(2-Fluoropyridine-4-carbonyl)-L-proline involves the reaction of pyridine-2-carboxylic acid with thionyl chloride to form pyridine-2-carbonyl chloride, which is then reacted with L-proline in the presence of triethylamine to yield 1-(2-Fluoropyridine-4-carbonyl)-L-proline. The purity and yield of 1-(2-Fluoropyridine-4-carbonyl)-L-proline can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-(2-Fluoropyridine-4-carbonyl)-L-proline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 1-(2-Fluoropyridine-4-carbonyl)-L-proline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 1-(2-Fluoropyridine-4-carbonyl)-L-proline has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. 1-(2-Fluoropyridine-4-carbonyl)-L-proline has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
123412-43-1 |
|---|---|
Nombre del producto |
1-(2-Fluoropyridine-4-carbonyl)-L-proline |
Fórmula molecular |
C11H11FN2O3 |
Peso molecular |
238.21 g/mol |
Nombre IUPAC |
(2S)-1-(2-fluoropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11FN2O3/c12-9-6-7(3-4-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 |
Clave InChI |
CKBLNFLHQYLFFJ-QMMMGPOBSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)C2=CC(=NC=C2)F)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)F)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)F)C(=O)O |
Sinónimos |
N-(2-Fluoropyridine-4-carbonyl)-L-proline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



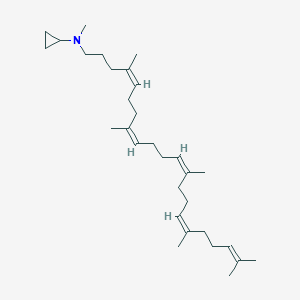
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)
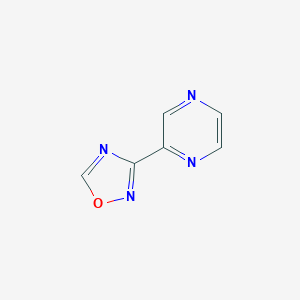
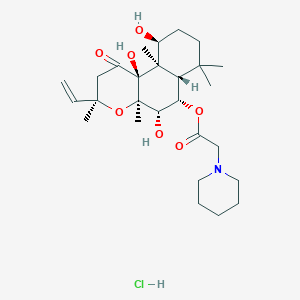
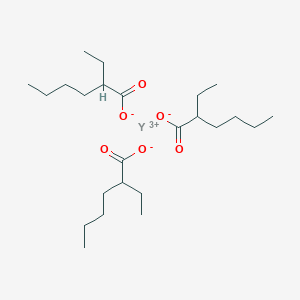
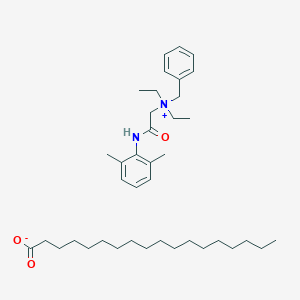
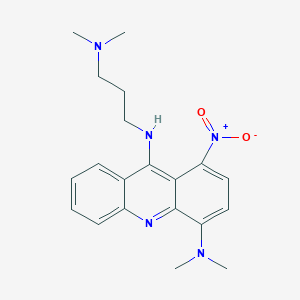
![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)
